molecular formula C27H25ClN2O4 B11050418 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

Cat. No. B11050418
M. Wt: 476.9 g/mol
InChI Key: JDBBACADRDJAKU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. Common reagents used in the synthesis include 4-chlorobenzylcyanide, resorcinol, and anhydrous zinc chloride. The reaction conditions often involve cooling the mixture and passing HCl gas to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography are used for purification, and the reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide (NBS). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce halogen atoms or nitro groups.

Scientific Research Applications

2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

properties

Molecular Formula

C27H25ClN2O4

Molecular Weight

476.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C27H25ClN2O4/c1-27(34)16-21(31)23(25(32)29-19-8-4-2-5-9-19)22(17-12-14-18(28)15-13-17)24(27)26(33)30-20-10-6-3-7-11-20/h2-15,22-24,34H,16H2,1H3,(H,29,32)(H,30,33)

InChI Key

JDBBACADRDJAKU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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